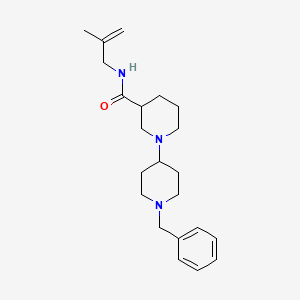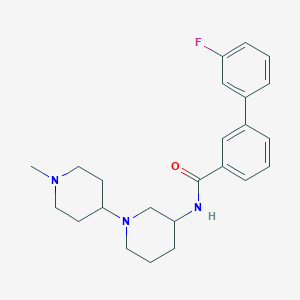
1'-benzyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide
Übersicht
Beschreibung
1-benzyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide, commonly known as BRL-15572, is a small molecule that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the dopamine D3 receptor, BRL-15572 reduces the activity of the mesolimbic pathway and reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to increase the levels of dopamine and its metabolites in the striatum, which is the region of the brain that is involved in motor function and reward. BRL-15572 has also been shown to increase the expression of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it suitable for studying the effects of drugs on the central nervous system. BRL-15572 is also highly selective for the dopamine D3 receptor, which reduces the likelihood of off-target effects. However, BRL-15572 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. BRL-15572 also has low solubility in water, which can limit its use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for the study of BRL-15572. One direction is to investigate the potential therapeutic applications of BRL-15572 in other diseases, such as depression and anxiety. Another direction is to develop new analogs of BRL-15572 that have improved pharmacological properties, such as longer half-life and higher solubility. Finally, the development of new imaging techniques, such as positron emission tomography (PET), could allow for the non-invasive monitoring of the effects of BRL-15572 on the dopamine D3 receptor in living organisms.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, BRL-15572 has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In schizophrenia, BRL-15572 has been shown to improve cognitive function and reduce the negative symptoms of the disease. In addiction, BRL-15572 has been shown to reduce drug-seeking behavior and relapse in animal models.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18(2)15-23-22(26)20-9-6-12-25(17-20)21-10-13-24(14-11-21)16-19-7-4-3-5-8-19/h3-5,7-8,20-21H,1,6,9-17H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSGNIKNHAVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-benzyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3815852.png)
![7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3815860.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3815865.png)
![N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B3815880.png)
![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3815886.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3815902.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B3815910.png)
![1-(5-methoxy-2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3815914.png)
methanone](/img/structure/B3815929.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B3815937.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3815943.png)
![N'-(2,5-dimethylphenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B3815949.png)
![4-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3815962.png)